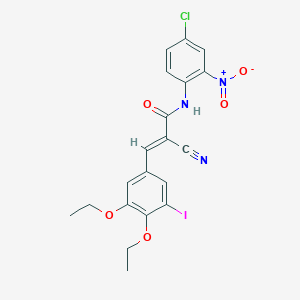
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid, also known as EIPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPPC is a pyrrolidine-based compound that has a unique chemical structure, making it an attractive candidate for drug development.
作用機序
The mechanism of action of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting specific enzymes involved in cellular processes such as inflammation and cell growth. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and matrix metalloproteinases (MMPs), enzymes involved in cancer cell growth and invasion.
Biochemical and physiological effects:
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal models, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug development. Additionally, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for further study. However, one limitation of using 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid and its potential use in cancer therapy. Finally, research is needed to develop new methods for synthesizing 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid and improving its solubility in aqueous solutions.
合成法
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process, starting with the reaction of 2-methylimidazole with ethyl chloroacetate to form 1-ethyl-2-methylimidazole. This intermediate is then reacted with p-toluenesulfonyl chloride to form 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl chloride. The final step involves the reaction of 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl chloride with pyrrolidine-3-carboxylic acid to form 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid.
科学的研究の応用
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-13-7-10(12-8(13)2)19(17,18)14-5-4-9(6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMSIKACCPQTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)

![[(Z)-(5,6-dichloro-2,3-dimethyl-4-oxocyclohex-2-en-1-ylidene)amino] benzenesulfonate](/img/structure/B7550018.png)

![[2-(cyclopentylamino)-2-oxoethyl] (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7550031.png)
![3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7550035.png)
![1h-Pyrazolo[4,3-c]pyridine,3-methyl-4-(4-morpholinyl)-](/img/structure/B7550039.png)
![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550046.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)

![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)